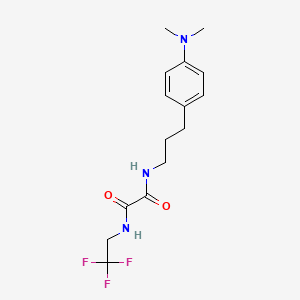

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

N1-(3-(4-(Dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- R1: A 3-(4-(dimethylamino)phenyl)propyl group, which introduces a tertiary amine moiety linked to an aromatic ring. This group may enhance solubility and influence receptor binding due to its electron-donating dimethylamino group.

- R2: A 2,2,2-trifluoroethyl group, which contributes high electronegativity and metabolic stability, a common feature in medicinal chemistry to resist oxidative degradation .

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O2/c1-21(2)12-7-5-11(6-8-12)4-3-9-19-13(22)14(23)20-10-15(16,17)18/h5-8H,3-4,9-10H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJQXINLEPFOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable propylating agent to form 3-(4-(dimethylamino)phenyl)propylamine.

Oxalamide Formation: The intermediate is then reacted with oxalyl chloride in the presence of a base to form the oxalamide derivative.

Introduction of the Trifluoroethyl Group: Finally, the oxalamide derivative is treated with 2,2,2-trifluoroethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide moiety to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the trifluoroethyl group could enhance the compound’s stability and bioavailability. The oxalamide moiety may play a role in the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Comparison

The table below compares the target compound with structurally related oxalamides from published studies and commercial catalogs:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group (R1) contrasts with dichlorophenyl (Compound 10) or trifluoromethylphenyl (Catalog compound) groups, which are electron-withdrawing. This difference may alter solubility and target affinity .

- Trifluoroethyl vs.

Biological Activity

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylamino group and a trifluoroethyl moiety. These functional groups are known to influence the compound's pharmacological properties.

- Molecular Formula : C16H20F3N3O2

- Molecular Weight : 351.35 g/mol

Synthesis

The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves several steps:

-

Preparation of Intermediates :

- 4-(dimethylamino)benzaldehyde is reacted with propylamine to form 4-(dimethylamino)phenylpropylamine.

- 2,2,2-trifluoroethylamine is synthesized separately.

-

Formation of the Oxalamide :

- The final compound is formed by reacting the intermediates with oxalyl chloride in the presence of a base like triethylamine.

The biological activity of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is believed to involve modulation of specific molecular targets. It may interact with receptors or enzymes that are crucial for various cellular processes.

In Vitro Studies

Several studies have assessed the compound's effects on different cell lines:

- Anticancer Activity : In vitro tests have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- A431 Human Epidermoid Carcinoma Cells : IC50 values indicated effective inhibition of cell viability.

- HepG2 Human Liver Cancer Cells : Similar inhibitory effects were observed, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 | 5.0 | |

| HepG2 | 4.5 |

- Mechanisms of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Stat3 pathway.

Pharmacological Profiles

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to confirm these findings.

- Cytotoxicity : The compound has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide in a mouse model of melanoma. The results indicated a significant reduction in tumor size compared to control groups treated with saline.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its anticancer effects. The study found that treatment with the compound resulted in apoptosis in cancer cells through activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.